

An In-depth Technical Guide to the Physicochemical Properties of Dimethylcyanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylcyanamide*

Cat. No.: *B106446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **dimethylcyanamide** (CAS No. 1467-79-4). The information is tailored for researchers, scientists, and professionals in drug development who utilize **dimethylcyanamide** as a chemical intermediate and solvent. This document summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical Identity

Dimethylcyanamide, also known as N-cyanodimethylamine, is an organic compound with the chemical formula $C_3H_6N_2$.^{[1][2]} It is a colorless to light yellow, mobile liquid.^[1]

Identifier	Value
IUPAC Name	dimethylcyanamide[1]
CAS Registry Number	1467-79-4[2]
Molecular Formula	C ₃ H ₆ N ₂ [2]
Molecular Weight	70.09 g/mol [1][2]
Canonical SMILES	CN(C)C#N[1][2]
InChI Key	OAGOUCJGXNLJNL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of **dimethylcyanamide**.

Thermal and Physical Properties

Property	Value	Reference
Melting Point	-41 °C (-41.8 °F)	[1][2][3]
Boiling Point	161-164 °C (321.8-327.2 °F) at 760 mmHg	[1][2][3][4]
Density	0.867 - 0.88 g/mL at 20-25 °C	[1][2][3][4]
Vapor Pressure	2.06 mmHg at 25 °C; 16.0 mmHg at unspecified temp.; 40 mmHg at 80 °C	[1][4][5]
Vapor Density	2.55 (Air = 1)	
Refractive Index	1.409 - 1.411 at 20 °C	[3][6]

Solubility and Partitioning

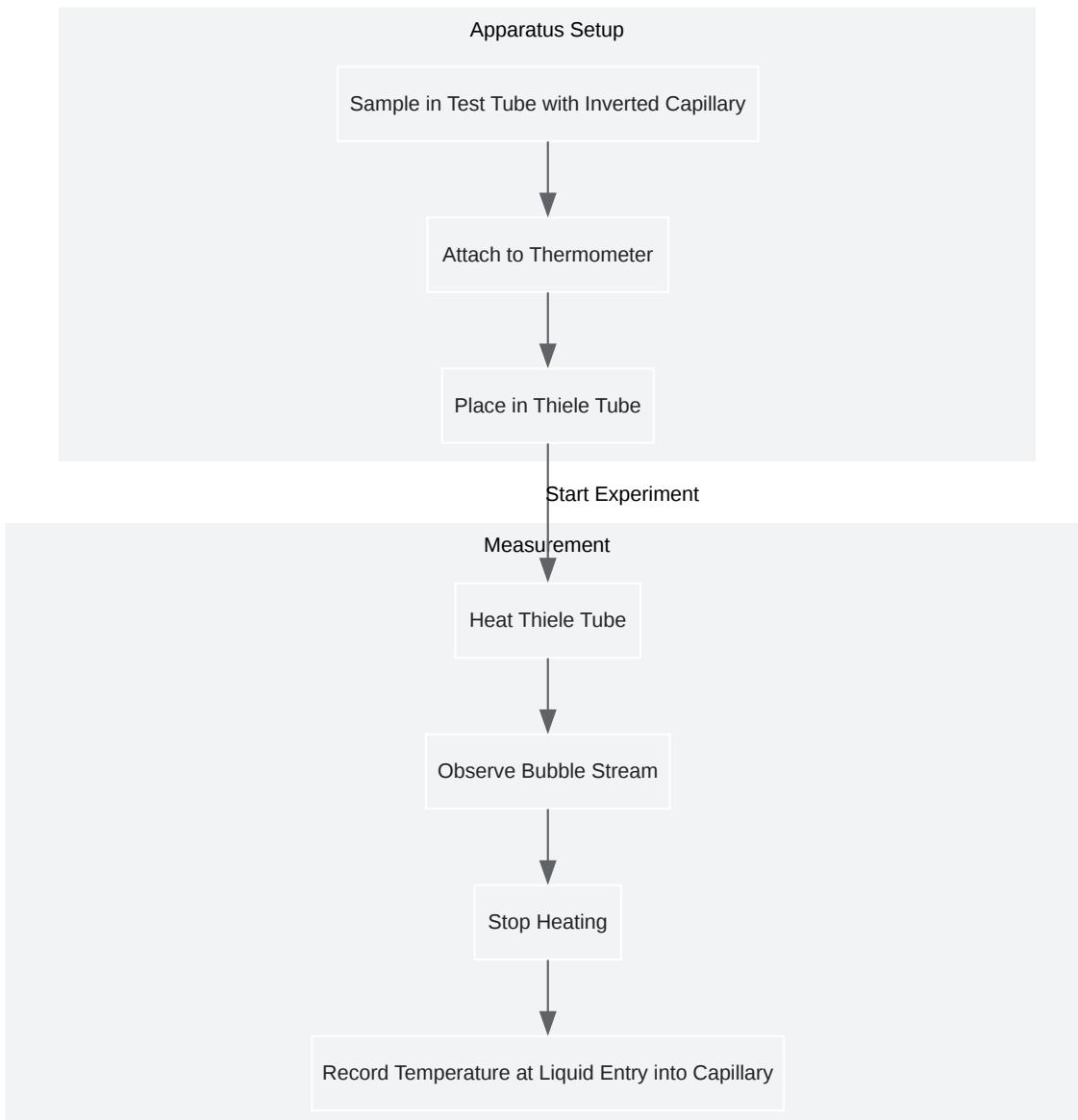
Property	Value	Reference
Water Solubility	Miscible/Decomposes	[1]
Solubility in Organic Solvents	Soluble in alcohol, acetone, ether, chloroform (sparingly), hexane (slightly)	[3] [4]
LogP (Octanol-Water Partition Coefficient)	-0.15	[7]

Safety and Flammability

Property	Value	Reference
Flash Point	58 - 71 °C (136.4 - 160 °F) (closed cup)	[1]
Autoignition Temperature	Not available	
Lower Explosive Limit (LEL)	Not available	
Upper Explosive Limit (UEL)	Not available	

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of liquid compounds like **dimethylcyanamide**. While specific experimental reports for **dimethylcyanamide** are not readily available, these standard procedures are applicable.


Determination of Boiling Point

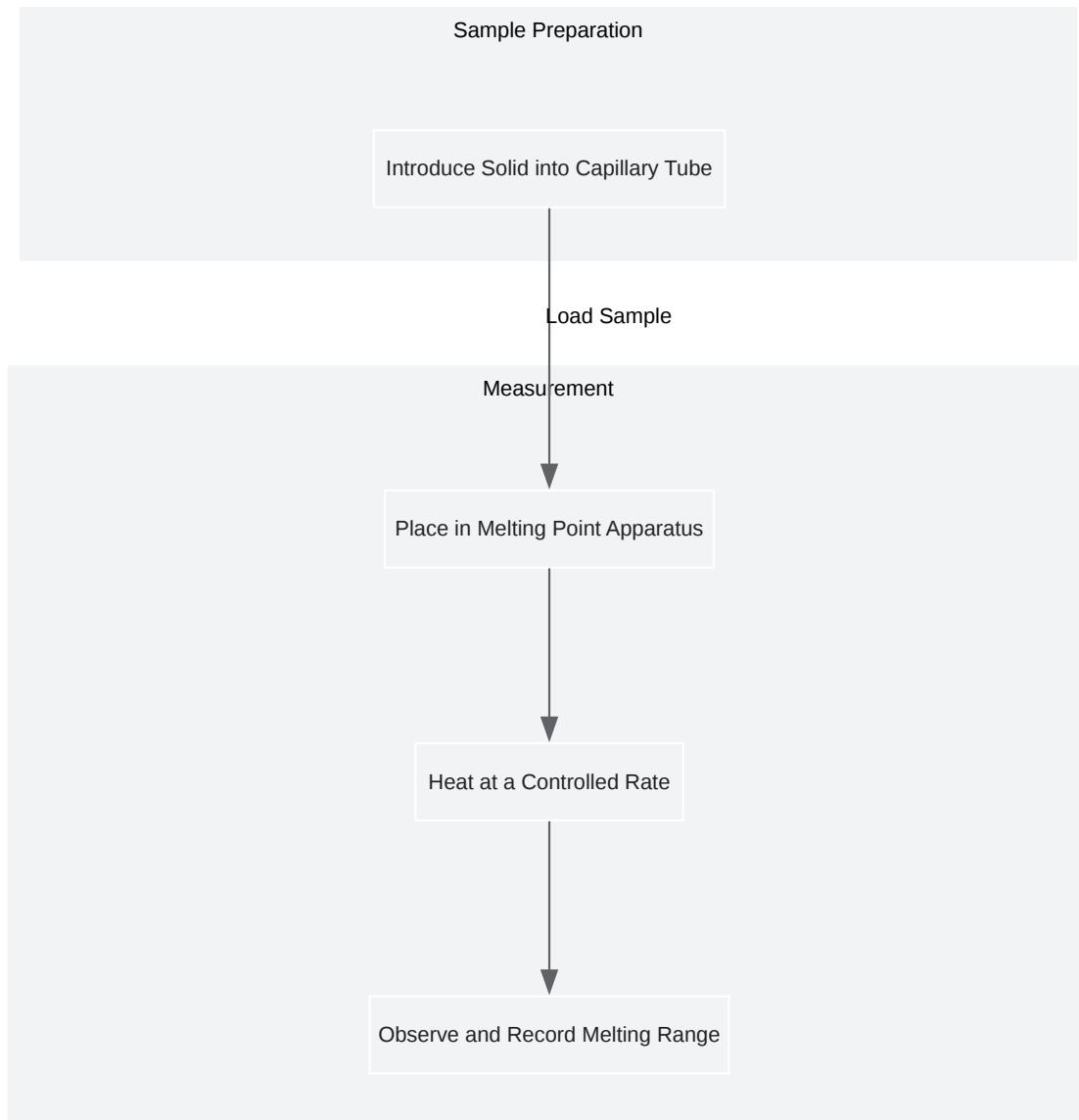
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

- Sample Preparation: A small amount of **dimethylcyanamide** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The Thiele tube is gently heated, and the temperature is monitored.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)


Boiling Point Determination Workflow

Determination of Melting Point

For solidified **dimethylcyanamide** (below -41°C).

Methodology: Capillary Method with Melting Point Apparatus

- Sample Preparation: A small amount of solid **dimethylcyanamide** is introduced into a capillary tube sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are observed.
- Melting Point Range: The recorded temperature range constitutes the melting point. For a pure substance, this range is typically narrow.[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Determination of Density

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

- Apparatus: A digital density meter is used, which measures the density based on the oscillation period of a U-shaped tube filled with the sample.
- Calibration: The instrument is calibrated using certified reference materials.
- Sample Injection: A small volume of **dimethylcyanamide** is introduced into the oscillating U-tube.
- Measurement: The instrument measures the oscillation period and calculates the density.

Determination of Flash Point

Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

- Apparatus: A Pensky-Martens closed-cup tester is used.
- Procedure: A specified volume of **dimethylcyanamide** is placed in the test cup and heated at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid.
- Flash Point: The flash point is the lowest temperature at which the vapors ignite.[13][14][15]

Determination of Water Solubility

Methodology: OECD Guideline 105 - Water Solubility

This guideline describes two primary methods:

- Column Elution Method: Suitable for substances with low solubility.
- Flask Method: Suitable for substances with higher solubility, like **dimethylcyanamide**.

Flask Method Protocol:

- Equilibration: A sufficient amount of **dimethylcyanamide** is added to a flask containing purified water. The mixture is agitated at a constant temperature until saturation is reached.
- Phase Separation: The mixture is centrifuged to separate the undissolved **dimethylcyanamide**.
- Analysis: The concentration of **dimethylcyanamide** in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of **dimethylcyanamide**.

- Infrared (IR) Spectrum: The IR spectrum of **dimethylcyanamide** shows a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.[1][16]
- Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR spectrum of **dimethylcyanamide** in CDCl₃ typically shows a singlet corresponding to the six equivalent protons of the two methyl groups.[17][18]
- Mass Spectrum: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization.[19][20]

Chemical Reactivity and Applications

Dimethylcyanamide is a versatile chemical intermediate.[1] Its reactivity is centered around the cyano group and the dimethylamino group.

Cyclotrimerization to Hexamethylmelamine

A significant reaction of **dimethylcyanamide** is its cyclotrimerization to form hexamethylmelamine, a reaction that can be catalyzed by an aluminium amide.[21] Hexamethylmelamine (altretamine) is an anticancer agent.[22]

[Click to download full resolution via product page](#)

Cyclotrimerization of **Dimethylcyanamide**

Experimental Protocol for Hexamethylmelamine Synthesis:

- Reaction Setup: $\text{Al}_2(\text{NMe}_2)_6$ is added to a solution of **dimethylcyanamide** in hexane.
- Reaction: The mixture is stirred overnight.
- Quenching: The reaction is quenched with aqueous NaCl .
- Extraction: The product is extracted with CH_2Cl_2 .
- Purification: The combined organic extracts are dried, and the solvent is evaporated to yield hexamethylmelamine.[21]

Synthesis of Heterocyclic Compounds

Dimethylcyanamide is used in the synthesis of various heterocyclic compounds, such as 1,3-oxazines.[23]

Safety Information

Dimethylcyanamide is a toxic and combustible liquid.[4] It is harmful if swallowed, inhaled, or absorbed through the skin. It reacts with water to produce toxic and flammable cyanide gas.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of **dimethylcyanamide**, along with standardized experimental protocols for their determination. The data presented underscores its role as a key chemical intermediate and highlights the necessary safety precautions for its handling. The provided visualizations of experimental workflows and chemical reactions aim to offer a clearer understanding of the practical aspects related to this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylcyanamide | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. DIMETHYLCYANAMIDE | 1467-79-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl cyanamide - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Dimethylcyanamide, 97%, Thermo Scientific Chemicals 100 mL | Buy Online [thermofisher.com]
- 7. parchem.com [parchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. shxf17.com [shxf17.com]
- 14. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 16. Cyanamide, dimethyl- [webbook.nist.gov]
- 17. DIMETHYLCYANAMIDE(1467-79-4) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Cyanamide, dimethyl- [webbook.nist.gov]
- 20. Cyanamide, dimethyl- [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. connectjournals.com [connectjournals.com]
- 23. DIMETHYLCYANAMIDE | 1467-79-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Dimethylcyanamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b106446#physicochemical-properties-of-dimethylcyanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com